molecular formula C14H15NO4 B8016819 3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid

3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B8016819
M. Wt: 261.27 g/mol
InChI Key: KKCBBZNBFZHTQE-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid is a compound characterized by its unique bicyclo[1.1.1]pentane core structure.

Preparation Methods

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclo[11The reaction conditions often include the use of strong bases and protecting group strategies to ensure the stability of the intermediate compounds .

Chemical Reactions Analysis

3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core.

    Substitution: Nucleophilic substitution reactions can be employed to replace the benzyloxycarbonyl group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with various biological molecules, potentially modulating their activity. The benzyloxycarbonyl group can be selectively removed or modified to enhance the compound’s activity and selectivity .

Comparison with Similar Compounds

3-{[(Benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:

    3-{[(tert-Butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a similar bicyclo[1.1.1]pentane core but features a tert-butoxycarbonyl protecting group instead of a benzyloxycarbonyl group.

    3-{[(Methoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid: This compound also shares the bicyclo[1.1.1]pentane core but has a methoxycarbonyl group.

The uniqueness of 3-{[(Benzyloxy)carbonyl]amino}bicyclo[111]pentane-1-carboxylic acid lies in its specific combination of the bicyclo[11

Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-11(17)13-7-14(8-13,9-13)15-12(18)19-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCBBZNBFZHTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NC(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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